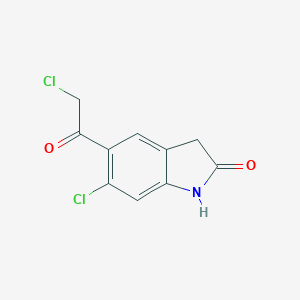

5-Chloroacetyl-6-chlorooxindole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-5-(2-chloroacetyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3H,2,4H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWVMDRRHHCTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395646 | |

| Record name | 5-chloroacetyl-6-chlorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118307-04-3 | |

| Record name | 5-(2-Chloroacetyl)-6-chlorooxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118307-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloroacetyl-6-chlorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloroacetyl-6-chlorooxindole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroacetyl-6-chlorooxindole is a key chemical intermediate, primarily recognized for its critical role in the synthesis of the atypical antipsychotic drug, Ziprasidone.[1] Its molecular structure, featuring a reactive chloroacetyl group and a substituted oxindole core, makes it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and handling of this compound, with a focus on its application in pharmaceutical development.

Chemical Structure and Properties

This compound, with the CAS Number 118307-04-3, is a solid, typically appearing as a light brown powder.[2] Its chemical formula is C₁₀H₇Cl₂NO₂, and it has a molecular weight of 244.07 g/mol .[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 118307-04-3 | [3] |

| Molecular Formula | C₁₀H₇Cl₂NO₂ | [3][4] |

| Molecular Weight | 244.07 g/mol | [2][3][4] |

| Appearance | Light Brown Solid | |

| Melting Point | 202-206 °C | |

| Boiling Point (Predicted) | 439.1 ± 45.0 °C | |

| Density (Predicted) | 1.471 ± 0.06 g/cm³ | |

| Solubility | Soluble in Methanol and DMSO | [2] |

| Storage | 2-8 °C | [2] |

Spectral Data

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride.[6] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

The following is a composite experimental protocol based on information from various sources. Researchers should optimize these conditions for their specific laboratory setup.

Materials:

-

6-Chlorooxindole

-

Chloroacetyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Ice

-

Water

-

Methanol

Procedure:

-

In a clean, dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add chloroacetyl chloride to the cooled suspension with continuous stirring.

-

To this mixture, add 6-chlorooxindole portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and water with vigorous stirring.

-

The solid product will precipitate out of the solution.

-

Filter the crude product and wash it thoroughly with water until the filtrate is neutral.

-

Further purify the product by washing with cold methanol.

-

Dry the purified this compound under vacuum.

Role in the Synthesis of Ziprasidone

This compound is a pivotal intermediate in the multi-step synthesis of Ziprasidone. The chloroacetyl group is subsequently reduced to a chloroethyl group, which then undergoes a nucleophilic substitution reaction with 1-(1,2-benzisothiazol-3-yl)piperazine to form the final Ziprasidone molecule.

The following diagram illustrates the synthetic pathway from 6-chlorooxindole to Ziprasidone, highlighting the role of this compound.

Figure 1: Synthetic pathway to Ziprasidone.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a fundamentally important intermediate in pharmaceutical synthesis, particularly for the production of Ziprasidone. A thorough understanding of its chemical properties and synthetic methodologies is crucial for researchers and drug development professionals. While detailed experimental data is often proprietary, the information provided in this guide serves as a valuable resource for the synthesis and application of this key compound.

References

- 1. 6-Chlorooxindole(56341-37-8) 13C NMR spectrum [chemicalbook.com]

- 2. allmpus.com [allmpus.com]

- 3. CAS 118307-04-3 | this compound - Synblock [synblock.com]

- 4. 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one CAS#: 118307-04-3 [m.chemicalbook.com]

- 5. 6-Chlorooxindole(56341-37-8) IR Spectrum [chemicalbook.com]

- 6. 6-Chloro-5-(2-chloroethyl)indolin-2-one|CAS 118289-55-7 [benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Chloroacetyl-6-chlorooxindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Chloroacetyl-6-chlorooxindole, a key intermediate in the pharmaceutical industry, notably in the manufacturing of the atypical antipsychotic agent, Ziprasidone. This document details the synthesis of the precursor, 6-chlorooxindole, and the subsequent Friedel-Crafts acylation to yield the target compound. The information is compiled and adapted from various patents and chemical literature to provide detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Synthesis of the Precursor: 6-Chlorooxindole

The synthesis of 6-chlorooxindole is a multi-step process that begins with 2,5-dichloronitrobenzene. The overall pathway involves the formation of a malonate derivative, followed by hydrolysis, decarboxylation, reduction of the nitro group, and subsequent cyclization.

Synthesis Pathway of 6-Chlorooxindole

The synthesis proceeds through the following key transformations:

Experimental Protocol for the Synthesis of 6-Chlorooxindole

This protocol is a composite of procedures described in chemical literature and patents.

Step 1: Synthesis of Dimethyl (4-chloro-2-nitrophenyl)malonate

-

To a stirred solution of dimethyl malonate in dimethyl sulfoxide (DMSO), add anhydrous potassium carbonate.

-

To this suspension, add 2,5-dichloronitrobenzene.

-

Heat the reaction mixture and maintain the temperature for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is worked up by adding water and acidifying with concentrated hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and dried to yield dimethyl (4-chloro-2-nitrophenyl)malonate.

Step 2: Synthesis of 4-Chloro-2-nitrophenylacetic acid

-

Suspend the dimethyl (4-chloro-2-nitrophenyl)malonate in a mixture of acetic acid and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours to effect hydrolysis and decarboxylation.

-

Cool the reaction mixture and add chilled water to precipitate the product.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to obtain 4-chloro-2-nitrophenylacetic acid.

Step 3: Synthesis of 6-Chlorooxindole

-

To a mixture of acetic acid and methanol, add 4-chloro-2-nitrophenylacetic acid.

-

Heat the mixture and add iron powder portion-wise to initiate the reductive cyclization.

-

After the addition is complete, heat the mixture to reflux for several hours.

-

Upon completion, the reaction mixture is cooled and poured into cold water containing concentrated hydrochloric acid.

-

The resulting precipitate is filtered, washed with water until neutral, and dried to give 6-chlorooxindole. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Quantitative Data for 6-Chlorooxindole Synthesis

| Step | Reactants | Reagents & Solvents | Temperature | Time | Yield |

| 1 | 2,5-Dichloronitrobenzene, Dimethyl malonate | K2CO3, DMSO | 85-95°C | 6-10 h | ~95% |

| 2 | Dimethyl (4-chloro-2-nitrophenyl)malonate | Acetic acid, HCl | 95-100°C | ~6 h | High |

| 3 | 4-Chloro-2-nitrophenylacetic acid | Fe powder, Acetic acid, Methanol | Reflux | 2-4 h | ~93% |

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the Friedel-Crafts acylation of 6-chlorooxindole.

Synthesis Pathway

This reaction involves the electrophilic substitution of a chloroacetyl group onto the 5-position of the 6-chlorooxindole ring, catalyzed by a Lewis acid.

Experimental Protocol

The following protocol is based on established Friedel-Crafts acylation procedures and information from patents describing this specific transformation.[1]

Reaction Setup:

-

A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a gas outlet connected to a trap for HCl gas, and a thermometer.

-

The apparatus is dried thoroughly and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.

Procedure:

-

To the reaction flask, add a suitable halogenated hydrocarbon solvent such as methylene dichloride or dichloroethane.[1]

-

Add anhydrous aluminum chloride (AlCl₃) to the solvent with stirring. A stoichiometric amount or a slight excess of the catalyst is typically used.

-

Cool the suspension to 0-5°C using an ice bath.

-

In the dropping funnel, prepare a solution of chloroacetyl chloride in the same solvent.

-

Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10°C.

-

After the addition is complete, add a solution of 6-chlorooxindole in the same solvent dropwise to the reaction mixture, again keeping the temperature controlled.

-

Once the addition of 6-chlorooxindole is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux.

-

Maintain the reflux for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

Workup and Purification:

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Stir the mixture vigorously until all the solids have dissolved.

-

Separate the organic layer.

-

Extract the aqueous layer with additional portions of the organic solvent.

-

Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as acetic acid or an alcohol/water mixture, to yield this compound as a solid.

Quantitative Data

| Reactant | Molar Equivalent |

| 6-Chlorooxindole | 1.0 |

| Chloroacetyl chloride | 1.1 - 1.5 |

| Aluminum Chloride (AlCl₃) | 1.1 - 2.0 |

Reaction Conditions:

| Parameter | Value |

| Solvent | Dichloroethane or Methylene Dichloride |

| Initial Temperature | 0-10°C |

| Reaction Temperature | Reflux |

| Reaction Time | 2-6 hours (TLC monitored) |

| Purity (typical) | >98% after recrystallization |

Conclusion

The synthesis of this compound is a critical process in the production of important pharmaceuticals. The outlined pathways, particularly the Friedel-Crafts acylation of 6-chlorooxindole, provide a reliable and scalable method for its preparation. Careful control of reaction conditions, especially temperature and moisture, is crucial for achieving high yields and purity of the final product. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the successful synthesis of this valuable intermediate.

References

A Technical Guide to the Spectroscopic and Synthetic Aspects of 5-Chloroacetyl-6-chlorooxindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 5-Chloroacetyl-6-chlorooxindole, a key intermediate in the synthesis of pharmaceuticals such as Ziprasidone. While comprehensive spectroscopic data for this compound is not publicly available, this document compiles available spectral information for its immediate precursor, 6-chlorooxindole, and a structurally related isomer, 5-chlorooxindole, to serve as a valuable reference. Furthermore, a detailed experimental protocol for the synthesis of this compound via Friedel-Crafts acylation is presented, along with a visual representation of the synthetic workflow. General methodologies for the spectroscopic techniques discussed are also included to provide a comprehensive resource for researchers in the field.

Introduction

This compound (CAS No. 118307-04-3) is a crucial chemical intermediate, primarily recognized for its role in the synthesis of the atypical antipsychotic medication Ziprasidone. The structural integrity and purity of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Spectroscopic analysis is the cornerstone of chemical characterization, providing unambiguous identification and purity assessment. This guide addresses the need for accessible spectroscopic and synthetic information for this compound.

Note on Data Availability: Extensive searches of public databases and scientific literature did not yield publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) specifically for this compound. The data presented herein for 6-chlorooxindole and 5-chlorooxindole are intended to provide a comparative reference for researchers working with these and related compounds.

Spectroscopic Data of Related Compounds

To aid researchers in the characterization of this compound, the following sections provide spectroscopic data for its direct precursor, 6-chlorooxindole, and the related isomer, 5-chlorooxindole.

Spectroscopic Data of 6-Chlorooxindole

6-Chlorooxindole (CAS No. 56341-37-8) is the direct starting material for the synthesis of this compound.

Table 1: ¹³C NMR Spectroscopic Data for 6-Chlorooxindole [1]

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Table 2: IR Spectroscopic Data for 6-Chlorooxindole [2]

| Wavenumber (cm⁻¹) | Interpretation |

| Specific peak data not available in search results |

Table 3: Mass Spectrometry Data for 6-Chloroindole (related structure) [3][4]

| m/z | Interpretation |

| 151 | [M]⁺ (Molecular Ion) |

| Additional fragmentation data not available |

Spectroscopic Data of 5-Chlorooxindole

5-Chlorooxindole (CAS No. 17630-75-0) is a structural isomer of 6-chlorooxindole and can provide comparative spectral insights.

Table 4: ¹H NMR Spectroscopic Data for 5-Chlorooxindole [5]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.50 | s | 1H | NH |

| 7.25 | d | 1H | Ar-H |

| 7.21 | dd | 1H | Ar-H |

| 6.81 | d | 1H | Ar-H |

| 3.51 | s | 2H | CH₂ |

Solvent: DMSO-d₆

Table 5: IR Spectroscopic Data for 5-Chlorooxindole [6]

| Wavenumber (cm⁻¹) | Interpretation |

| Specific peak data not available in search results |

Table 6: Mass Spectrometry Data for 5-Chlorooxindole [7]

| m/z | Interpretation |

| 167 | [M]⁺ (Molecular Ion) |

| Additional fragmentation data not available |

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride.

Synthetic Workflow

The following diagram illustrates the synthetic pathway from 6-chlorooxindole to this compound.

References

- 1. 6-Chlorooxindole(56341-37-8) 13C NMR [m.chemicalbook.com]

- 2. 6-Chlorooxindole(56341-37-8) IR Spectrum [m.chemicalbook.com]

- 3. 6-Chloroindole [webbook.nist.gov]

- 4. 6-Chloroindole [webbook.nist.gov]

- 5. 5-Chlorooxindole(17630-75-0) 1H NMR [m.chemicalbook.com]

- 6. 5-Chlorooxindole | C8H6ClNO | CID 152801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 5-chlorooxindole (C8H6ClNO) [pubchemlite.lcsb.uni.lu]

5-Chloroacetyl-6-chlorooxindole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Chloroacetyl-6-chlorooxindole, a key intermediate in pharmaceutical synthesis. This document covers its chemical identity, physicochemical properties, synthesis, applications, and safety and handling protocols, designed for professionals in research and drug development.

Chemical Identity and Properties

This compound is a substituted oxindole that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its fundamental details are summarized below.

| Identifier | Value |

| CAS Number | 118307-04-3[1] |

| Molecular Formula | C₁₀H₇Cl₂NO₂[1] |

| Molecular Weight | 244.07 g/mol [1] |

| IUPAC Name | 5-(2-chloroacetyl)-6-chloro-1,3-dihydro-2H-indol-2-one[2] |

| Synonyms | 5-Chloroacetyl-6-chloro-1,3-dihydroindol-2H-indone-2-one, 6-Chloro-5-(2-chloroacetyl)indolin-2-one, Ziprasidone Impurity 10 |

A comprehensive summary of its physicochemical properties is provided in the following table.

| Property | Value | Source |

| Appearance | Light brown solid | Pharmaffiliates |

| Melting Point | 202-206°C | ChemicalBook |

| Boiling Point (Predicted) | 439.1 ± 45.0 °C at 760 mmHg | ChemicalBook |

| Density (Predicted) | 1.471 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | ChemicalBook |

| pKa (Predicted) | 12.55 ± 0.20 | ChemicalBook |

| Storage Temperature | -20°C Freezer or 2-8°C Refrigerator | ChemicalBook, Pharmaffiliates |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 6-chlorooxindole.[3] This electrophilic aromatic substitution reaction utilizes chloroacetyl chloride as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a composite of established methodologies for Friedel-Crafts acylation and information from patents describing the synthesis of Ziprasidone intermediates.[3][5]

Materials:

-

6-Chlorooxindole

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide, nitromethane, or a halogenated hydrocarbon)[5]

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., methylene chloride or diethyl ether)

Procedure:

-

In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), suspend anhydrous aluminum chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension in an ice bath to 0°C.

-

Slowly add chloroacetyl chloride to the stirred suspension.

-

In a separate flask, dissolve 6-chlorooxindole in the anhydrous solvent.

-

Add the 6-chlorooxindole solution dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 15-30 minutes.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization from an appropriate solvent.

Role in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the multi-step synthesis of the atypical antipsychotic drug, Ziprasidone.

The synthetic pathway involves the following key transformations:

-

Friedel-Crafts Acylation: As detailed above, 6-chlorooxindole is acylated to produce this compound.

-

Reduction: The ketone group of this compound is then reduced to yield 6-chloro-5-(2-chloroethyl)oxindole. This reduction is typically achieved using a reducing agent such as triethylsilane in the presence of a strong acid like trifluoroacetic acid.[3]

The following diagram illustrates the workflow for the synthesis and subsequent utilization of this compound in the Ziprasidone synthesis pathway.

Caption: Synthetic workflow of this compound and its subsequent reduction.

Safety and Handling

Due to the reactive nature of the reagents and the potential hazards of the product, proper safety precautions must be observed when handling this compound and its precursors.

| Hazard Category | Precautionary Measures |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6][7] Ensure that eyewash stations and safety showers are close to the workstation location.[6][7] |

| Handling | Handle in a well-ventilated area, preferably under a chemical fume hood.[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Wash hands thoroughly after handling.[6] Avoid contact with skin, eyes, and clothing.[7] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Store in a corrosives area. Keep away from water or moist air.[6] Incompatible with water, strong bases, and alcohols.[6] |

| Fire and Explosion Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride gas.[6] In case of fire, use CO₂, dry chemical, or foam for extinction.[6] |

| First Aid | Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7] Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[6] Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6] Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[6] |

This guide is intended to provide comprehensive technical information for research and development purposes. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

- 1. CAS 118307-04-3 | this compound - Synblock [synblock.com]

- 2. pschemicals.com [pschemicals.com]

- 3. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Navigating the Crucial Early Stages of Drug Development: A Technical Guide to the Solubility and Stability of 5-Chloroacetyl-6-chlorooxindole

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a novel compound is paramount to its successful progression from a promising candidate to a viable therapeutic. This in-depth technical guide focuses on 5-Chloroacetyl-6-chlorooxindole, a key intermediate in the synthesis of several pharmacologically active compounds. This document provides a comprehensive overview of the methodologies required to assess its solubility and stability, critical parameters that influence bioavailability, formulation, and storage.

While specific experimental data for this compound is not extensively available in public literature, this guide outlines the established protocols and industry-standard practices necessary to generate this crucial information. By following these methodologies, researchers can build a robust data package to inform decision-making throughout the drug development pipeline.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Preliminary assessments indicate that this compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] However, a quantitative understanding across a range of relevant solvents is essential.

Quantitative Solubility Determination

The equilibrium solubility of this compound should be determined in a variety of solvents relevant to pharmaceutical development. The shake-flask method is a widely accepted technique for this purpose.

Table 1: Illustrative Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water (pH 5.0) | < 0.1 | < 0.0004 | Shake-Flask |

| Water (pH 7.4) | < 0.1 | < 0.0004 | Shake-Flask |

| 0.1 N HCl | < 0.1 | < 0.0004 | Shake-Flask |

| Methanol | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined | Shake-Flask |

| Polyethylene Glycol 400 (PEG 400) | Data to be determined | Data to be determined | Shake-Flask |

| Propylene Glycol | Data to be determined | Data to be determined | Shake-Flask |

Note: The above table is a template. Experimental values need to be determined.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to allow the undissolved solid to sediment. Subsequently, filter the supernatant through a suitable, non-adsorptive filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL and mol/L.

Stability Profile of this compound

Assessing the stability of a drug candidate is mandated by regulatory agencies and is crucial for determining its shelf-life and appropriate storage conditions.[2][3][4][5] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[6][7][8]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[6] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants.[8]

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Hydrolytic | |||

| Acidic | 0.1 N HCl | 60°C | 2, 6, 12, 24 hours |

| Neutral | Purified Water | 60°C | 2, 6, 12, 24 hours |

| Basic | 0.1 N NaOH | Room Temperature | 1, 2, 4, 8 hours |

| Oxidative | 3% H₂O₂ | Room Temperature | 2, 6, 12, 24 hours |

| Photolytic | Solid & Solution | ICH Q1B specified | As per guidelines |

| Thermal (Dry Heat) | Solid | 80°C | 24, 48, 72 hours |

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For solid-state studies, expose the powder directly to the stress conditions.

-

Stress Application: Subject the samples to the conditions outlined in Table 2.

-

Time-Point Sampling: At each specified time point, withdraw an aliquot of the sample.

-

Neutralization/Quenching: For acidic and basic solutions, neutralize the sample to prevent further degradation. For oxidative studies, the reaction may be quenched if necessary.

-

Analysis: Analyze the stressed samples using a suitable stability-indicating method, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) for peak purity assessment and identification of degradation products.

-

Mass Balance Calculation: Evaluate the mass balance to ensure that all degradation products are accounted for.

Stability-Indicating Analytical Method Development

A crucial outcome of forced degradation studies is the development of a validated stability-indicating analytical method (SIAM).[9][10] This method must be able to separate, detect, and quantify the intact API in the presence of its degradation products and any process-related impurities.

Key characteristics of a SIAM:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is established, formal stability studies under ICH-prescribed conditions are initiated to determine the retest period or shelf life and recommended storage conditions.[2][3][4]

Table 3: ICH Conditions for Long-Term and Accelerated Stability Studies

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| 30°C ± 2°C / 65% RH ± 5% RH | 12 months | |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

The selection of the appropriate long-term testing conditions is based on the climatic zone in which the drug product will be marketed.

Conclusion

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement in the drug development process. While specific data for this compound is limited, the established protocols and methodologies outlined in this guide provide a clear roadmap for researchers to generate the necessary data. The systematic determination of its solubility profile and the execution of comprehensive stability studies, including forced degradation and long-term testing, will enable informed decisions regarding formulation development, manufacturing, and storage, ultimately contributing to the successful development of new and effective medicines. It is recommended to store this compound under room temperature away from light.[11]

References

- 1. 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one CAS#: 118307-04-3 [m.chemicalbook.com]

- 2. edaegypt.gov.eg [edaegypt.gov.eg]

- 3. qlaboratories.com [qlaboratories.com]

- 4. database.ich.org [database.ich.org]

- 5. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]

- 6. biomedres.us [biomedres.us]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

- 9. ijsdr.org [ijsdr.org]

- 10. ijcrt.org [ijcrt.org]

- 11. This compound, CasNo.118307-04-3 Watson International Ltd United Kingdom [watson.lookchem.com]

Potential biological activity of 5-Chloroacetyl-6-chlorooxindole

Absence of Publicly Available Data on the Biological Activity of 5-Chloroacetyl-6-chlorooxindole

A comprehensive review of publicly accessible scientific literature and databases has revealed no specific information regarding the biological activity, synthesis, or mechanism of action of the chemical compound this compound. This indicates a significant gap in the existing research landscape for this particular molecule.

As a result of the absence of foundational data, this guide cannot provide an in-depth analysis of its potential therapeutic effects, experimental protocols, or associated signaling pathways. The core requirements of data presentation in structured tables and detailed methodologies for key experiments cannot be fulfilled at this time due to the lack of published studies.

Further research, including de novo synthesis and comprehensive biological screening, would be necessary to elucidate any potential pharmacological properties of this compound. Without such foundational studies, any discussion of its biological activity would be purely speculative.

Researchers, scientists, and drug development professionals interested in the therapeutic potential of novel oxindole derivatives may consider initiating exploratory studies on this compound to determine its bioactivity profile. Such research would be the first step in understanding its possible applications in medicine.

In Silico Prediction of 5-Chloroacetyl-6-chlorooxindole Targets: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines a proposed in silico workflow for identifying the biological targets of 5-Chloroacetyl-6-chlorooxindole. As of the last update, specific experimental data on the targets of this compound are not publicly available. Therefore, the data presented herein is illustrative and hypothetical, intended to serve as a guide for a potential research strategy.

Introduction

This compound is a small molecule with potential for biological activity, yet its mechanism of action and specific molecular targets remain uncharacterized. Identifying the protein targets of novel compounds is a critical step in drug discovery, providing insights into efficacy, toxicity, and potential for therapeutic development. In silico methods, or computational approaches, offer a rapid and cost-effective strategy for generating testable hypotheses about drug-target interactions.[1][2]

This technical guide details a comprehensive in silico workflow to predict and prioritize the biological targets of this compound. The proposed methodology integrates ligand-based and structure-based approaches, culminating in network pharmacology analysis to elucidate the compound's potential impact on cellular signaling pathways.

Proposed In Silico Target Prediction Workflow

The proposed workflow for identifying the targets of this compound is a multi-step process designed to leverage complementary computational techniques. This approach begins with broad, ligand-based screening to identify potential target families, followed by more specific structure-based docking to pinpoint direct protein interactions. The final step involves placing these potential targets within the broader context of biological pathways.

Methodologies and Hypothetical Data

Ligand-Based Target Prediction

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[2] By comparing the structure of this compound to a vast database of compounds with known targets, we can infer its potential biological interactions.

Experimental Protocol:

-

Compound Preparation: The 2D structure of this compound is converted into a canonical SMILES representation. Its 3D conformation is generated and optimized using a suitable force field (e.g., MMFF94).

-

Database Selection: Large-scale bioactivity databases such as ChEMBL and DrugBank will be used for screening. These databases contain information on millions of compounds and their experimentally determined biological targets.

-

Similarity Metrics:

-

2D Fingerprints: Molecular fingerprints (e.g., Morgan fingerprints) are generated for the query compound and all database compounds. The Tanimoto coefficient is then calculated to quantify the structural similarity.

-

3D Shape Similarity: The 3D shape and pharmacophore features of the query molecule are compared to those of the database compounds using algorithms like ROCS (Rapid Overlay of Chemical Structures).

-

-

Data Analysis: Compounds in the database with a high similarity score (e.g., Tanimoto coefficient > 0.7) are identified, and their known targets are aggregated to create a list of potential target classes for this compound.

Hypothetical Results:

The following table summarizes hypothetical results from a ligand-based similarity screen.

| Target Class | Representative Target | Max Tanimoto Similarity | 3D Shape Score | Implication |

| Kinases | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 0.78 | 0.85 | Potential anti-angiogenic activity |

| Kinases | Glycogen Synthase Kinase 3 Beta (GSK-3β) | 0.75 | 0.81 | Implication in neurodegenerative diseases and cancer |

| Proteases | Caspase-3 | 0.72 | 0.79 | Potential role in apoptosis |

| Other | Bromodomain-containing protein 4 (BRD4) | 0.68 | 0.75 | Potential epigenetic regulatory functions |

Table 1: Hypothetical Ligand-Based Screening Results for this compound.

Structure-Based Target Prediction (Reverse Docking)

Structure-based methods use the 3D structure of potential protein targets to predict binding interactions. Reverse docking involves screening a single ligand (this compound) against a large library of protein structures to identify those with the highest binding affinity.[2]

Experimental Protocol:

-

Ligand Preparation: The 3D structure of this compound is prepared for docking by assigning partial charges and defining rotatable bonds.

-

Target Library Preparation: A library of human protein structures is sourced from the Protein Data Bank (PDB). Each protein is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Molecular Docking: A docking algorithm (e.g., AutoDock Vina, Glide) is used to predict the binding pose and estimate the binding affinity (docking score) of this compound to each protein in the library.

-

Scoring and Ranking: The protein targets are ranked based on their docking scores. Top-ranked proteins are considered high-priority candidates for further investigation.

Hypothetical Results:

The table below presents hypothetical docking scores for top-ranking protein targets.

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| VEGFR-2 | 3VID | -9.8 | Cys919, Asp1046 |

| GSK-3β | 1Q41 | -9.2 | Val135, Lys85 |

| Caspase-3 | 2J32 | -8.7 | Arg179, Gly122 |

| BRD4 | 3MXF | -8.5 | Asn140, Trp81 |

Table 2: Hypothetical Reverse Docking Results.

Network Pharmacology and Pathway Analysis

The prioritized list of potential targets from ligand- and structure-based screening can be used to explore the broader biological context. Network pharmacology helps to understand how a compound might affect complex cellular signaling networks.[1]

Experimental Protocol:

-

Network Construction: The top-ranked potential targets are used as input for a protein-protein interaction (PPI) network construction tool like the STRING database.

-

Network Visualization and Analysis: The resulting PPI network is visualized using software like Cytoscape. Network topology is analyzed to identify highly connected "hub" proteins.

-

Pathway Enrichment Analysis: The list of potential targets is submitted to pathway analysis tools (e.g., Metascape, Reactome) to identify biological pathways that are significantly enriched with these proteins.

Hypothetical Results:

Pathway analysis might reveal that the potential targets of this compound are enriched in pathways such as the MAPK signaling pathway, apoptosis, and cell cycle regulation.

Conclusion and Future Directions

This whitepaper outlines a robust in silico strategy for the prediction of biological targets for this compound. By combining ligand-based similarity searches, reverse molecular docking, and network pharmacology, this workflow can efficiently generate a prioritized list of potential protein targets and shed light on the compound's potential mechanisms of action.

The hypothetical results suggest that this compound may target protein kinases and proteases, potentially influencing pathways related to cell proliferation and apoptosis. It is crucial to emphasize that these in silico predictions are hypotheses that require experimental validation. Future work should focus on biochemical and cellular assays, such as enzyme inhibition assays, binding affinity measurements (e.g., using surface plasmon resonance), and cell viability studies, to confirm the predicted targets and elucidate the biological effects of this compound.

References

5-Chloroacetyl-6-chlorooxindole: A Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Chloroacetyl-6-chlorooxindole, with the CAS Number 118307-04-3, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of the atypical antipsychotic medication, Ziprasidone.[1] This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and subsequent use in pharmaceutical manufacturing. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a light brown solid at room temperature.[2] Its chemical structure and key properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 118307-04-3 | [1][2][3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₁₀H₇Cl₂NO₂ | [1][2][3][4][5][6][8][9][10][11][12] |

| Molecular Weight | 244.07 g/mol | [2][4][5][6][8][10][11][12] |

| IUPAC Name | 6-chloro-5-(2-chloroacetyl)-1,3-dihydro-2H-indol-2-one | [1][12] |

| Synonyms | 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one, 6-Chloro-5-(2-chloroacetyl)indolin-2-one | [1][5][6][8][9][10][11][12] |

| Appearance | Light Orange to Brown Solid | [5][6] |

| Melting Point | 202-206 °C | [2] |

| Boiling Point (Predicted) | 439.1 ± 45.0 °C | [2] |

| Density (Predicted) | 1.471 ± 0.06 g/cm³ | [2] |

| Purity | Typically ≥98% | [3][4][10][11] |

| Storage Conditions | -20°C Freezer or 2-8°C Refrigerator | [2][5][6] |

| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required) | [2] |

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, primarily as a research chemical or a pharmaceutical intermediate. The typical purity offered is greater than 98%. Below is a summary of some of the commercial suppliers.

| Supplier | Purity | Notes |

| P&S Chemicals | Information available upon request | Provides IUPAC name, CAS number, and synonyms.[1] |

| Watson International Ltd | ≥98% | Offers various packaging sizes from 1g to 200kg.[3] |

| Synblock | ≥98% | Provides key technical data and mentions availability of MSDS, NMR, HPLC, and LC-MS data.[4][10][11] |

| ChemicalBook | Information available from various listed suppliers | A platform listing multiple suppliers with varying prices and quantities.[2][5] |

| Pharmaffiliates | Information available upon request | Lists the compound as a pharmaceutical standard and intermediate.[6] |

| Klivon | HPLC Purity >90%, >95%, or >97% | Offers the compound as an impurity standard for Ziprasidone.[9][12] |

| Alfa Chemistry | Information available upon request | Provides a range of physicochemical properties.[7] |

| Biosynth | Information available upon request | Offers analytical data such as NMR spectra.[13] |

| SynZeal | Information available upon request | Supplies the compound as a pharmaceutical reference standard with detailed characterization data.[5][8] |

Experimental Protocols

The primary application of this compound is as a key intermediate in the synthesis of Ziprasidone. The following protocols are based on procedures outlined in the patent literature.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of the title compound from 6-chlorooxindole.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

6-Chlorooxindole

-

Chloroacetyl chloride

-

Aluminum chloride (AlCl₃)

-

A halogenated hydrocarbon solvent (e.g., dichloromethane, dichloroethane)[4]

-

Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

Procedure:

-

In a suitable reaction vessel under an inert atmosphere, suspend 6-chlorooxindole in the chosen halogenated hydrocarbon solvent.

-

Cool the mixture to a reduced temperature (e.g., 0-5 °C).

-

Gradually add aluminum chloride to the suspension while maintaining the temperature.

-

Slowly add chloroacetyl chloride to the reaction mixture, ensuring the temperature remains controlled.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., room temperature) for several hours, monitoring the progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, quench the reaction by carefully adding it to a mixture of ice and water.

-

The product will precipitate as a solid. Collect the solid by filtration.

-

Wash the collected solid with water to remove any inorganic impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent if necessary.

-

Dry the purified this compound under vacuum.

Use of this compound in the Synthesis of a Ziprasidone Intermediate

This protocol outlines the reduction of the chloroacetyl group to a chloroethyl group, a key step towards the synthesis of Ziprasidone.

Reaction Scheme:

Figure 2: Reduction to a Ziprasidone intermediate.

Materials:

-

This compound

-

Triethylsilane

-

Trifluoroacetic acid

-

Chilled water

-

Apparatus for inert atmosphere reaction

Procedure:

-

In a three-neck flask under a nitrogen atmosphere, charge trifluoroacetic acid and this compound at room temperature (25-30 °C).[3]

-

Stir the mixture for approximately 15 minutes and then cool to 0-5 °C with stirring.[3]

-

Slowly add triethylsilane to the reaction mixture over a period of about 30 minutes, ensuring the temperature is maintained between 0-5 °C.[3]

-

Stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to gradually warm to 30-35 °C and continue stirring for approximately 6 hours.[3]

-

Cool the reaction mixture to 5-10 °C and slowly add chilled water to precipitate the product.[3]

-

Stir the resulting slurry for about 1 hour and then filter to collect the solid product.[3]

-

Wash the solid with water and dry it under vacuum to yield 6-chloro-5-(2-chloroethyl)oxindole.

Logical Relationships and Workflow

The primary utility of this compound is as a pivotal intermediate in the multi-step synthesis of Ziprasidone. The following diagram illustrates the logical flow of this synthetic pathway.

Figure 3: Synthetic pathway of Ziprasidone.

Conclusion

This compound is a commercially available and indispensable intermediate in the pharmaceutical industry, particularly for the synthesis of Ziprasidone. This guide has provided a comprehensive overview of its chemical properties, a list of potential suppliers, and detailed experimental protocols for its synthesis and subsequent conversion. The provided diagrams illustrate the key chemical transformations and the overall synthetic workflow. For researchers and drug development professionals, a thorough understanding of this intermediate is crucial for the efficient and successful production of its corresponding active pharmaceutical ingredient.

References

- 1. Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox-药物合成数据库 [drugfuture.com]

- 2. 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one CAS#: 118307-04-3 [m.chemicalbook.com]

- 3. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Ziprasidone Impurity 11 | 118307-04-3 | SynZeal [synzeal.com]

- 6. CN103450068A - Synthetic method of ziprasidone intermediate - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scbt.com [scbt.com]

- 9. dev.klivon.com [dev.klivon.com]

- 10. CAS 118307-04-3 | this compound - Synblock [synblock.com]

- 11. US5210212A - Process for 5-fluoro-6-chlorooxindole - Google Patents [patents.google.com]

- 12. dev.klivon.com [dev.klivon.com]

- 13. biosynth.com [biosynth.com]

Methodological & Application

Protocol for using 5-Chloroacetyl-6-chlorooxindole in cell-based assays

Application Notes and Protocols for Cell-Based Assays

Disclaimer: Extensive literature review indicates that 5-Chloroacetyl-6-chlorooxindole is primarily documented as a chemical intermediate in the synthesis of the antipsychotic drug Ziprasidone. As of the current date, there are no established or published protocols detailing the direct use of this compound in cell-based assays for functional screening or pathway analysis.

The following application notes and protocols are provided as a hypothetical example to illustrate how a novel compound with suspected bioactivity could be evaluated in a relevant cell-based assay. The selected assay is based on the known pharmacological targets of Ziprasidone, the final product synthesized from this compound.

Hypothetical Application: Screening for Dopamine D2 Receptor Antagonism

This document describes a protocol for evaluating the potential of a test compound, designated here as "Compound X" (representing this compound in this hypothetical context), to act as an antagonist at the human dopamine D2 receptor. The assay is based on measuring changes in intracellular cyclic AMP (cAMP) levels in a recombinant cell line stably expressing the D2 receptor.

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to an inhibitory G-protein (Gαi/o). Activation of the D2 receptor by an agonist (e.g., dopamine) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[1] An antagonist will block this effect, thereby restoring cAMP levels in the presence of an agonist.

I. Signaling Pathway

The activation of the Gαi/o-coupled Dopamine D2 Receptor leads to the inhibition of adenylyl cyclase, which in turn reduces the production of the second messenger cAMP from ATP. A competitive antagonist would block the binding of dopamine to the receptor, thus preventing this signaling cascade.

II. Experimental Protocols

A. Cell Culture and Maintenance

-

Cell Line: HEK293 cells stably expressing the human Dopamine D2 Receptor (HEK-D2).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

B. cAMP Measurement Assay (HTRF-based)

This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for the quantification of cAMP.

-

Cell Seeding:

-

Harvest HEK-D2 cells using a non-enzymatic cell dissociation solution.

-

Resuspend cells in an assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX, a phosphodiesterase inhibitor).

-

Seed 5,000 cells per well in a 384-well low-volume white plate.

-

-

Compound Preparation and Addition:

-

Prepare a 10 mM stock solution of Compound X in DMSO.

-

Perform serial dilutions of Compound X in the assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

-

Add the diluted Compound X solutions to the cell plate. For antagonist mode, also include wells with a known D2 antagonist (e.g., Haloperidol) as a positive control and wells with assay buffer only (vehicle control).

-

Incubate the plate for 20 minutes at room temperature.

-

-

Agonist Challenge:

-

Prepare a solution of Dopamine at a concentration that elicits a submaximal response (EC80), which should be predetermined.

-

Add the Dopamine solution to all wells except the basal control wells.

-

Incubate the plate for 30 minutes at room temperature.

-

-

Lysis and Detection:

-

Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells according to the manufacturer's instructions.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

III. Data Presentation

The following tables represent hypothetical data from the described cAMP assay to determine the potency of Compound X as a D2 receptor antagonist.

Table 1: Hypothetical Dose-Response Data for Compound X

| Compound X Concentration (M) | HTRF Ratio (Mean ± SD) | % Inhibition of Dopamine Response |

|---|---|---|

| 1.00E-09 | 1250 ± 85 | 5.2 |

| 1.00E-08 | 1400 ± 92 | 12.0 |

| 1.00E-07 | 2100 ± 150 | 45.0 |

| 5.00E-07 | 2550 ± 180 | 67.5 |

| 1.00E-06 | 2800 ± 200 | 79.0 |

| 5.00E-06 | 2950 ± 210 | 86.5 |

| 1.00E-05 | 3000 ± 215 | 89.0 |

| 1.00E-04 | 3050 ± 220 | 91.5 |

Table 2: Summary of Hypothetical IC50 Values

| Compound | IC50 (µM) |

|---|---|

| Compound X | 0.25 |

| Haloperidol (Control) | 0.015 |

IV. Experimental Workflow Visualization

The following diagram illustrates the workflow for the cell-based cAMP assay.

These detailed, albeit hypothetical, application notes and protocols provide a framework for how this compound or any novel compound could be assessed for its activity in a specific cell-based assay. The choice of assay and cell line would ultimately depend on the hypothesized biological target of the compound .

References

Application of 5-Chloroacetyl-6-chlorooxindole as a Potential Kinase Inhibitor: A Theoretical Framework and Methodological Guidance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroacetyl-6-chlorooxindole is a chemical intermediate primarily recognized for its role in the synthesis of the atypical antipsychotic agent, Ziprasidone. While its direct application as a kinase inhibitor is not yet established in scientific literature, its core structure, the oxindole scaffold, is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous potent kinase inhibitors.[1][2] This document provides a theoretical framework and detailed protocols for investigating the potential of this compound as a kinase inhibitor, leveraging the known activities of structurally related compounds.

The oxindole ring system is a key pharmacophore in several FDA-approved kinase inhibitors, such as Sunitinib, which targets multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[1] The versatility of the oxindole scaffold allows for substitutions that can be tailored to achieve high affinity and selectivity for the ATP-binding pocket of various kinases.[2][3] Furthermore, the presence of a reactive chloroacetyl group on the 5-position of the oxindole ring in this compound introduces the potential for a covalent mechanism of action, where the compound could form an irreversible bond with a nucleophilic residue, such as cysteine, within the kinase active site. This could lead to potent and prolonged inhibition.

This application note will, therefore, explore the hypothetical application of this compound as a kinase inhibitor by providing:

-

A summary of the kinase inhibitory activity of related oxindole-based compounds.

-

A proposed mechanism of action for this compound.

-

Detailed protocols for screening and characterizing its potential kinase inhibitory activity.

Potential Kinase Targets and Mechanism of Action

Based on the known targets of other oxindole-based inhibitors, this compound could potentially target a range of kinases involved in cancer cell proliferation, angiogenesis, and inflammation. These may include:

-

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fms-like tyrosine kinase 3 (FLT3).[1][4]

-

Non-receptor Tyrosine Kinases: Bruton's tyrosine kinase (BTK).[5]

-

Serine/Threonine Kinases: Cyclin-dependent kinases (CDKs), Akt (Protein Kinase B), and Aurora Kinases.[4][6][7]

The proposed mechanism of action for this compound as a kinase inhibitor is twofold:

-

Competitive ATP Inhibition: The oxindole core could act as a scaffold to mimic the adenine region of ATP, thereby competing for binding to the kinase active site.

-

Covalent Inhibition: The electrophilic chloroacetyl group could act as a "warhead" that covalently modifies a nearby nucleophilic amino acid residue (e.g., cysteine) in the ATP-binding pocket. This would result in irreversible inhibition of the kinase.

A diagram illustrating the proposed covalent inhibition mechanism is provided below.

Caption: Proposed covalent inhibition of a kinase by this compound.

Quantitative Data of Representative Oxindole-Based Kinase Inhibitors

To provide a reference for the potential potency of oxindole-based compounds, the following table summarizes the IC50 values of Sunitinib, a well-characterized oxindole kinase inhibitor, against several of its key targets.

| Kinase Target | Sunitinib IC50 (nM) |

| VEGFR2 (KDR) | 9 |

| PDGFRβ | 2 |

| c-Kit | 4 |

| FLT3 | 1 |

| RET | 37 |

Data is illustrative and sourced from publicly available databases.

Experimental Protocols

The following protocols provide a general framework for evaluating the kinase inhibitor potential of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol is designed to determine the direct inhibitory activity of the compound against a panel of purified kinases.

Objective: To determine the IC50 value of this compound against selected kinases.

Materials:

-

This compound (dissolved in DMSO)

-

Purified recombinant kinases (e.g., VEGFR2, PDGFRβ, CDK2)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine Triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or phosphospecific antibody)

-

384-well microplates

-

Plate reader (luminescence, fluorescence, or absorbance-based)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Assay Setup: a. To each well of a 384-well plate, add the kinase assay buffer. b. Add the test compound at various concentrations. Include a positive control (a known inhibitor for the specific kinase) and a negative control (DMSO vehicle). c. Add the purified kinase to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

-

Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cellular Proliferation Assay

This protocol assesses the effect of the compound on the growth of cancer cell lines that are known to be dependent on the activity of the target kinases.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in relevant cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HUVEC for angiogenesis, MV4-11 for FLT3-dependent leukemia)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

-

96-well cell culture plates

-

CO2 incubator

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's protocol.

-

Data Analysis: a. Normalize the viability data to the DMSO control. b. Plot the percentage of cell growth against the logarithm of the compound concentration. c. Determine the GI50 value using a non-linear regression analysis.

Protocol 3: Western Blot Analysis of Target Phosphorylation

This protocol is used to confirm that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of the kinase or its downstream substrates.

Objective: To determine if this compound inhibits the phosphorylation of a target kinase and its downstream signaling proteins in cells.

Materials:

-

Cancer cell line expressing the target kinase

-

This compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies (phospho-specific and total protein for the kinase and downstream targets)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specific time.

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blot: a. Separate equal amounts of protein by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with primary antibodies overnight. d. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein to assess the extent of target inhibition.

Caption: Simplified VEGFR signaling pathway as a potential target for oxindole inhibitors.

Conclusion

While this compound is currently known as a synthetic intermediate, its oxindole core structure suggests a strong potential for kinase inhibitory activity. The presence of a reactive chloroacetyl group further opens the possibility of a covalent and irreversible mode of inhibition. The protocols and theoretical framework provided in this document offer a comprehensive guide for researchers to explore this potential application. Successful validation of this hypothesis could lead to the development of a novel class of kinase inhibitors with unique pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the mechanism of action of spirooxindoles as a class of CDK2 inhibitors: a structure-based computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 5-Chloroacetyl-6-chlorooxindole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 5-Chloroacetyl-6-chlorooxindole, a key intermediate in the synthesis of pharmaceutically active compounds, most notably the antipsychotic agent Ziprasidone.

Introduction

This compound (CAS No. 118307-04-3) is a light brown solid with the molecular formula C₁₀H₇Cl₂NO₂. It serves as a crucial building block in multi-step organic syntheses. Its primary application lies in the pharmaceutical industry as a key intermediate for the synthesis of Ziprasidone, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The chloroacetyl group at the 5-position and the chloro-substituted oxindole core provide reactive sites for further functionalization, making it a versatile reagent in medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

While detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are not extensively available in peer-reviewed literature, they can typically be obtained from commercial suppliers upon request. Below is a summary of known properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 118307-04-3 | [1] |

| Molecular Formula | C₁₀H₇Cl₂NO₂ | [1] |

| Molecular Weight | 244.07 g/mol | [1] |

| Appearance | Light brown solid | |

| Purity | Typically >98% | [1] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be confirmed with the specific batch from the supplier.

Applications in Organic Synthesis

The principal application of this compound is in the synthesis of Ziprasidone. This involves a two-step process:

-

Friedel-Crafts Acylation: Synthesis of this compound from 6-chlorooxindole.

-

Reduction and Alkylation: Reduction of the keto group followed by N-alkylation with a piperazine derivative to yield Ziprasidone.

Below are the detailed protocols for these key transformations.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the acylation of 6-chlorooxindole with chloroacetyl chloride using a Lewis acid catalyst.

Reaction Scheme:

Caption: Friedel-Crafts acylation of 6-chlorooxindole.

Materials:

-

6-Chlorooxindole

-

Chloroacetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or other suitable halogenated solvent

-

Ice

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of aluminum chloride in dichloromethane, add chloroacetyl chloride dropwise at 0-5 °C.

-

To this mixture, add 6-chlorooxindole portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and water.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Table 2: Reported Yields for the Synthesis of this compound

| Starting Material | Reagents | Solvent | Yield | Reference |

| 6-Chlorooxindole | Chloroacetyl chloride, AlCl₃ | Dichloromethane | Not specified | Patent |

| 6-Chlorooxindole | Chloroacetyl chloride, AlCl₃ | Carbon disulfide | Not specified | Patent |

Note: Yields can vary based on reaction scale and purification methods.

Protocol 2: Reduction of this compound

This protocol details the reduction of the acetyl group of this compound to an ethyl group, a key step in the synthesis of Ziprasidone.

Reaction Scheme:

Caption: Reduction of the keto group.

Materials:

-

This compound

-

Triethylsilane (Et₃SiH)

-

Trifluoroacetic acid (TFA)

-

Chilled water

Procedure:

-

Charge a reaction flask with this compound and trifluoroacetic acid.

-

Cool the mixture to 0-5 °C.

-

Slowly add triethylsilane to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.

-

Allow the reaction to gradually warm to room temperature and stir for an additional 6 hours.

-

Cool the reaction mixture to 5-10 °C and slowly add chilled water to precipitate the product.

-

Stir the mixture for 1 hour.

-

Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to obtain 5-(2-chloroethyl)-6-chlorooxindole.

Table 3: Reported Yields for the Reduction of this compound

| Starting Material | Reducing Agent | Acid | Yield | Reference |

| This compound | Triethylsilane | Trifluoroacetic acid | Not specified | Patent |

Overall Synthetic Workflow: Synthesis of Ziprasidone

The following diagram illustrates the overall synthetic pathway from 6-chlorooxindole to Ziprasidone, highlighting the role of this compound.

Caption: Synthetic pathway to Ziprasidone.

Safety Information

This compound is an irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed information.

Conclusion

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of the antipsychotic drug Ziprasidone. The protocols provided herein, derived from patent literature, offer a foundation for its synthesis and subsequent transformations. Researchers should optimize these conditions for their specific needs and ensure thorough characterization of the synthesized materials.

References

Application Notes and Protocols for High-Throughput Screening with 5-Chloroacetyl-6-chlorooxindole

For Researchers, Scientists, and Drug Development Professionals

Introduction